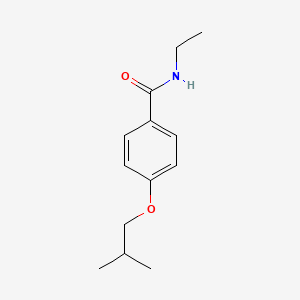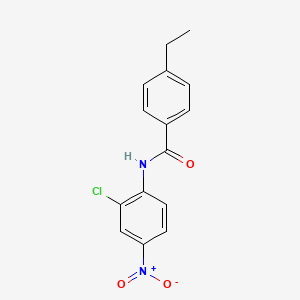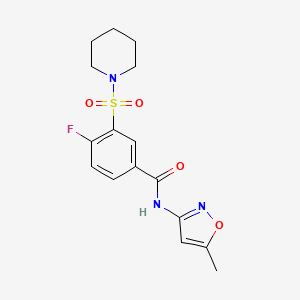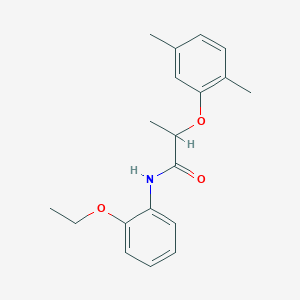
1-butyryl-4-(4-methoxy-2-nitrophenyl)piperazine
Overview
Description
1-butyryl-4-(4-methoxy-2-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and cancer research.
Mechanism of Action
The mechanism of action of 1-butyryl-4-(4-methoxy-2-nitrophenyl)piperazine involves the inhibition of the protein kinase CK2, which is overexpressed in various types of cancer. CK2 plays a crucial role in cell proliferation, survival, and differentiation, making it an attractive target for cancer therapy. By inhibiting CK2, this compound can induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It can induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis. Moreover, this compound can inhibit the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are essential for cancer cell survival and proliferation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 1-butyryl-4-(4-methoxy-2-nitrophenyl)piperazine is its high potency and selectivity towards CK2. This compound can inhibit CK2 at nanomolar concentrations, making it a potent inhibitor for in vitro and in vivo experiments. Moreover, this compound has shown low toxicity towards normal cells, indicating its potential as a safe and effective cancer therapy.
However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy. Moreover, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and downstream effects.
Future Directions
There are several future directions for the research on 1-butyryl-4-(4-methoxy-2-nitrophenyl)piperazine. One of the potential applications of this compound is in the development of combination therapy for cancer. By sensitizing cancer cells to chemotherapy drugs, this compound can enhance the efficacy of existing cancer treatments.
Moreover, this compound can be used as a tool for studying the role of CK2 in various cellular processes. By inhibiting CK2, researchers can investigate the downstream effects of this protein kinase and its potential as a therapeutic target.
Finally, the development of novel derivatives of this compound can lead to the discovery of more potent and selective inhibitors of CK2. By optimizing the structure of this compound, researchers can enhance its bioavailability and efficacy, leading to the development of more effective cancer therapies.
Conclusion
In conclusion, this compound is a potent inhibitor of CK2, with potential applications in drug discovery and cancer research. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, leading to the suppression of tumor growth. While this compound has several advantages, further studies are needed to elucidate its molecular targets and downstream effects. Overall, the research on this compound holds great promise for the development of novel cancer therapies and the understanding of cellular processes.
Scientific Research Applications
1-butyryl-4-(4-methoxy-2-nitrophenyl)piperazine has been extensively studied for its potential applications in drug discovery and cancer research. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-3-4-15(19)17-9-7-16(8-10-17)13-6-5-12(22-2)11-14(13)18(20)21/h5-6,11H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJNKFMFKWZJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4406772.png)

![{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4406788.png)

![7-(2,3,4,9-tetrahydro-1H-carbazol-1-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4406808.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4406813.png)

![4-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate](/img/structure/B4406821.png)


![1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4406856.png)
![4-methyl-1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406858.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4406868.png)